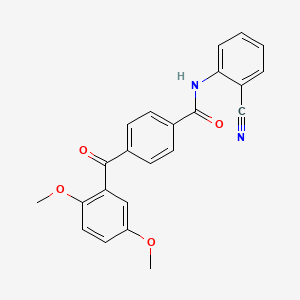![molecular formula C26H28N2O4 B3557428 N-[2-(3,4-diethoxyphenyl)ethyl]-N'-9H-xanthen-9-ylurea](/img/structure/B3557428.png)
N-[2-(3,4-diethoxyphenyl)ethyl]-N'-9H-xanthen-9-ylurea
Vue d'ensemble
Description
N-[2-(3,4-diethoxyphenyl)ethyl]-N'-9H-xanthen-9-ylurea, also known as XTT, is a yellow tetrazolium salt that is widely used in scientific research. XTT is a water-soluble compound that is used to measure cell viability and proliferation in various cell types.
Mécanisme D'action
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-N'-9H-xanthen-9-ylurea involves the reduction of the tetrazolium salt by mitochondrial dehydrogenases in viable cells. The reduction of this compound produces a water-soluble formazan dye, which is proportional to the number of viable cells in the culture. The formazan dye can be measured spectrophotometrically at a wavelength of 450 nm.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells. It is a non-toxic compound that is only reduced by viable cells with active mitochondrial dehydrogenases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3,4-diethoxyphenyl)ethyl]-N'-9H-xanthen-9-ylurea has several advantages over other colorimetric assays for measuring cell viability and proliferation. It is a water-soluble compound that is easy to use and produces a stable formazan dye. This compound is also compatible with a wide range of cell types and culture conditions.
However, this compound has some limitations for lab experiments. The assay is time-consuming and requires multiple steps, including the addition of an electron-coupling reagent. This compound is also sensitive to light and temperature, which can affect the stability of the formazan dye.
Orientations Futures
There are several future directions for the use of N-[2-(3,4-diethoxyphenyl)ethyl]-N'-9H-xanthen-9-ylurea in scientific research. One potential application is the development of this compound-based assays for measuring cell death and apoptosis. Another direction is the use of this compound in high-throughput screening assays for drug discovery. This compound could also be used in combination with other assays to provide a more comprehensive analysis of cell viability and proliferation.
In conclusion, this compound is a widely used colorimetric assay for measuring cell viability and proliferation in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. This compound is a valuable tool for studying cell biology and has the potential for further development in various applications.
Applications De Recherche Scientifique
N-[2-(3,4-diethoxyphenyl)ethyl]-N'-9H-xanthen-9-ylurea is widely used in scientific research as a colorimetric assay to measure cell viability and proliferation. The assay is based on the reduction of this compound by mitochondrial dehydrogenases in viable cells, which produces a water-soluble formazan dye. The amount of formazan dye produced is directly proportional to the number of viable cells in the culture.
Propriétés
IUPAC Name |
1-[2-(3,4-diethoxyphenyl)ethyl]-3-(9H-xanthen-9-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-3-30-23-14-13-18(17-24(23)31-4-2)15-16-27-26(29)28-25-19-9-5-7-11-21(19)32-22-12-8-6-10-20(22)25/h5-14,17,25H,3-4,15-16H2,1-2H3,(H2,27,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXLBTYCXLXXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3,4-dimethoxyphenyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3557356.png)
![N-[4-hydroxy-5-isopropyl-2-methyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzamide](/img/structure/B3557365.png)
![8-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3557368.png)
![6-ethyl-1,3-dimethyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3557376.png)
![6-ethyl-1,3-dimethyl-8-(3-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3557381.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3557388.png)
![7-(4-chlorophenyl)-1,3-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3557393.png)
![1'-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-4'H-spiro[cyclohexane-1,3'-isoquinoline]](/img/structure/B3557401.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-ethoxyphenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3557404.png)

![6-bromo-3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3557407.png)
![isopropyl 4-[({[4-allyl-5-(3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3557426.png)
![7-(difluoromethyl)-N-methyl-5-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3557438.png)
